molecular formula C9H10O2 B13286712 1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde

1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13286712
M. Wt: 150.17 g/mol
InChI Key: PEARVCJTQBJUJA-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H10O2 It features a cyclopropane ring attached to a furan ring via a methylene bridge, with an aldehyde group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde typically involves the reaction of furan derivatives with cyclopropane intermediates. One common method is the condensation of furan-2-carbaldehyde with cyclopropane derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(Furan-2-ylmethyl)cyclopropane-1-methanol.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler aldehyde derivative of furan, lacking the cyclopropane ring.

    Cyclopropane-1-carbaldehyde: A cyclopropane derivative without the furan ring.

    2-Furylmethanol: A furan derivative with a primary alcohol group instead of an aldehyde.

Uniqueness

1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde is unique due to the combination of the furan and cyclopropane rings, which imparts distinct chemical and physical properties. This dual-ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-(furan-2-ylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H10O2/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5,7H,3-4,6H2

InChI Key

PEARVCJTQBJUJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CO2)C=O

Origin of Product

United States

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